molecular formula C28H28N4O5 B11443109 N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11443109
M. Wt: 500.5 g/mol
InChI Key: QCXPXMKGFCNOBG-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves the condensation of ortho-phenylenediamine with benzaldehydes under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium metabisulphite for oxidation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, which can lead to the disruption of cellular processes in cancer cells. The presence of methoxy groups enhances its binding affinity to these targets, making it a potent inhibitor .

Comparison with Similar Compounds

Compared to other benzimidazole derivatives, N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide stands out due to its unique structure and functional groups. Similar compounds include:

These compounds share a common benzimidazole core but differ in their functional groups and specific applications, highlighting the versatility and potential of this compound in various fields.

Properties

Molecular Formula

C28H28N4O5

Molecular Weight

500.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C28H28N4O5/c1-16-23(27(33)30-19-11-7-9-13-21(19)34-2)24(17-14-15-22(35-3)26(37-5)25(17)36-4)32-20-12-8-6-10-18(20)31-28(32)29-16/h6-15,24H,1-5H3,(H,29,31)(H,30,33)

InChI Key

QCXPXMKGFCNOBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)NC5=CC=CC=C5OC

Origin of Product

United States

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